molecular formula C14H12N2O2S B2578819 N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide CAS No. 1645519-94-3

N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide

Cat. No.: B2578819
CAS No.: 1645519-94-3
M. Wt: 272.32
InChI Key: NYTSZPFBEQCOLX-UHFFFAOYSA-N
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Description

N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide is a synthetic chemical compound featuring a benzamide core substituted with a methoxy group and a nitrile-containing thiophene moiety. This molecular architecture is of significant interest in medicinal chemistry and drug discovery research. Compounds incorporating the benzamide scaffold are widely investigated for their diverse biological activities . The specific integration of the thiophene ring, a privileged structure in heterocyclic chemistry, alongside a cyano functional group, is a common strategy in the design of pharmacologically active molecules aimed at modulating various biological targets . Researchers are exploring this compound and its analogs as a potential precursor or lead molecule in the development of therapeutic agents. Similar structures have been reported in scientific literature for their anti-inflammatory properties and other biological activities . The presence of hydrogen bond donors and acceptors in its structure makes it a candidate for probing protein-ligand interactions. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[cyano(thiophen-3-yl)methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-18-13-5-3-2-4-11(13)14(17)16-12(8-15)10-6-7-19-9-10/h2-7,9,12H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTSZPFBEQCOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(C#N)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes oxidation under controlled conditions. Common oxidants like hydrogen peroxide (H₂O₂) or nitric acid (HNO₃) convert the sulfur-containing heterocycle into sulfoxide or sulfone derivatives. For example:

  • Thiophene → Thiophene-1-oxide : Achieved using H₂O₂ in acetic acid at 60°C.

  • Sulfone formation : Requires stronger oxidants like HNO₃ under reflux.

Nucleophilic Substitution

The cyano (–C≡N) and methoxy (–OCH₃) groups participate in nucleophilic substitutions:

  • Cyano group hydrolysis : Reacts with aqueous H₂SO₄ (10 N) at 110°C to form amides or carboxylic acids .

  • Methoxy group displacement : Replaced by amines or thiols via SN2 mechanisms in polar aprotic solvents (e.g., DMF).

Acid-Catalyzed Hydrolysis and Cyclization

Under acidic conditions, the compound undergoes hydrolysis followed by intramolecular cyclization. Key findings from ACS Omega studies :

Starting MaterialConditionsProductYield (%)
9a (N-cyano derivative)10 N H₂SO₄, 110°C, 0.5 hThiadiazine 1-oxide 10i 71%
9j (N-acetamide)1 N NaOH, 110°C, 16 h2-NH-sulfonimidoyl aniline 12 64%

Mechanism :

  • Hydrolysis of the N-cyano group generates N-urea sulfoximine intermediates.

  • Intramolecular cyclocondensation forms thiadiazine 1-oxides .

Gewald Reaction Participation

The compound serves as a precursor in Gewald reactions for synthesizing 2-aminothiophenes. Key steps include:

  • Condensation with α-cyano ketones.

  • Cyclization in the presence of elemental sulfur and morpholine.

Functional Group Interactions

  • Methoxy group : Stabilizes aromatic electrophilic substitution via resonance.

  • Cyano group : Enhances hydrogen-bonding capacity, influencing biological activity (e.g., enzyme inhibition) .

Spectral Characterization Data

Post-reaction products are characterized by:

  • ¹H NMR : Distinct shifts for thiophene protons (δ 7.2–7.8 ppm) and methoxy groups (δ 3.3–3.4 ppm) .

  • IR Spectroscopy : CN stretch at ~2196 cm⁻¹ and C=O stretch at ~1660 cm⁻¹ .

Scientific Research Applications

Medicinal Chemistry

N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide is being explored for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. The compound's structure allows it to interact with various molecular targets, leading to significant therapeutic implications.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. For instance, derivatives with similar structures have shown significant inhibitory effects against bacterial strains. A study demonstrated:

CompoundMIC (μg/mL)Inhibition (%)
7a25098
7g10099

These findings suggest that this class of compounds could be effective against resistant bacterial strains.

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies:

  • Cell Line Studies : The compound has shown selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 1.2 to 5.3 μM.
  • Mechanisms of Action : The anticancer effects are believed to arise from the induction of apoptosis and inhibition of cell cycle progression, particularly influenced by the cyano group.

Material Science

Due to its unique electronic properties, this compound is also utilized in the development of organic semiconductors. The thiophene ring contributes to the compound's conductivity and fluorescence, making it suitable for applications in organic electronics.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves cyanoacetylation processes that can be conducted under various conditions:

  • Neat Methods : Direct treatment of amines with methyl cyanoacetate without solvent.
  • Stirring without Solvent at Steam Bath : Ethyl cyanoacetate is stirred with amines at elevated temperatures.

The compound undergoes several chemical reactions including oxidation, reduction, and substitution, allowing for further derivatization and exploration of its properties.

Case Studies

Several studies highlight the biological activity of related compounds:

  • A study on methoxy-substituted benzimidazole derivatives showed that introducing cyano groups significantly increased antiproliferative activity against MCF-7 cells with IC50 values as low as 1.2 μM.
  • Another investigation into thiophene derivatives revealed their ability to modulate oxidative stress in tumor cells, suggesting a dual role in both antioxidant protection and anticancer activity.

Mechanism of Action

The mechanism of action of N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The pharmacological profile of benzamide derivatives is highly dependent on substituents attached to the core structure. Below is a detailed comparison of N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide with key analogs:

Key Structural Features:

This compound: Core: 2-methoxybenzamide. Substituent: Cyano group attached to a thiophen-3-ylmethyl moiety.

Sulpiride (5-(aminosulphonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide): Core: 2-methoxybenzamide. Substituents: Aminosulphonyl group at position 5; pyrrolidinylmethyl group at nitrogen. Therapeutic Use: D2 dopamine receptor antagonist; used as a tranquilizer and digestive aid .

[18F]Desmethoxyfallypride ((S)-N-((1-allyl-2-pyrrolidinyl)methyl)-5-(3-[18F]fluoropropyl)-2-methoxybenzamide):

  • Core : 2-methoxybenzamide.
  • Substituents : [18F]Fluoropropyl at position 5; allyl-pyrrolidinylmethyl at nitrogen.
  • Application : High-affinity D2/D3 receptor ligand for PET imaging .

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide :

  • Core : 2-methoxybenzamide.
  • Substituents : Di-hydrothiazol-2-ylidene ring system.
  • Relevance : Demonstrates the role of heterocyclic substituents in modulating crystallinity and stability .

Data Tables

Table 1: Structural and Pharmacological Comparison of Benzamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Therapeutic/Imaging Use Receptor Affinity References
This compound Cyano(thiophen-3-yl)methyl ~318.4 (calculated) Hypothetical: Neuroleptic/Imaging Unknown
Sulpiride 5-(aminosulphonyl), N-(1-ethyl-2-pyrrolidinyl)methyl 341.4 Tranquilizer, Digestive Aid D2 antagonist (Ki ~10 nM)
[18F]Desmethoxyfallypride 5-(3-[18F]fluoropropyl), N-(1-allyl-2-pyrrolidinyl)methyl ~394.4 PET Imaging (D2/D3 receptors) D2/D3 (Ki < 1 nM)
(Z)-N-[3-(2-Methoxyphenyl)-...-benzamide 4-methyl, di-hydrothiazol-2-ylidene 400.5 Crystallography Studies Not reported

Table 2: Physicochemical Properties

Compound Name LogP (Predicted) Solubility Metabolic Stability
N-[Cyano(thiophen-3-YL)methyl]-... ~2.8 Moderate (DMSO) High (Cyano group)
Sulpiride ~1.5 High (Polar) Moderate
[18F]Desmethoxyfallypride ~3.2 Low (Lipophilic) High (18F label)

Research Findings and Implications

Impact of Substituents on Receptor Binding:

  • The cyano group in this compound may enhance metabolic stability compared to sulphonamide groups in sulpiride, as cyano derivatives are less prone to enzymatic hydrolysis .

Unresolved Questions:

  • The target compound’s thiophene moiety may introduce unique interactions with extrastriatal dopamine receptors, but empirical studies are needed to confirm this .
  • Crystallographic data (e.g., from ) could elucidate how heterocyclic substituents influence molecular packing and stability .

Biological Activity

N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and specific case studies that illustrate its efficacy.

Chemical Structure and Properties

This compound features a thiophene ring, a cyano group, and a methoxybenzamide moiety. The presence of these functional groups contributes to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Target Interaction : Compounds with thiophene rings often engage with various biological targets through hydrogen bonding, π-π interactions, and hydrophobic interactions, which are crucial for their therapeutic effects.
  • Biochemical Pathways : The compound may influence multiple biochemical pathways depending on its structural characteristics. For instance, it has been reported to interact with cellular signaling pathways that regulate cell proliferation and apoptosis .
  • Pharmacokinetics : The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is influenced by the compound's chemical structure. Factors such as solubility and stability in physiological conditions play significant roles.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown that derivatives with similar structures possess significant inhibitory effects against various bacterial strains. For example:

CompoundMIC (μg/mL)Inhibition (%)
7a25098
7g10099

These values suggest that this class of compounds could be effective against resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cell Line Studies : The compound has shown selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, certain derivatives demonstrated IC50 values ranging from 1.2 to 5.3 μM against these cell lines .
  • Mechanisms of Action : The anticancer effects are believed to arise from the induction of apoptosis and the inhibition of cell cycle progression. The presence of the cyano group is particularly significant in enhancing these properties .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • A study on methoxy-substituted benzimidazole derivatives showed that introducing cyano groups significantly increased antiproliferative activity against MCF-7 cells with IC50 values as low as 1.2 μM .
  • Another investigation into thiophene derivatives revealed their ability to modulate oxidative stress in tumor cells, suggesting a dual role in both antioxidant protection and anticancer activity .

Q & A

Q. What are the optimal synthetic routes for N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide, and how are intermediates characterized?

Answer: The synthesis typically involves coupling a thiophene-3-yl cyanomethyl intermediate with 2-methoxybenzoyl chloride. Key steps include:

  • Cyanomethylation : Reacting thiophene-3-carbaldehyde with cyanide sources (e.g., KCN) to form the cyanomethyl-thiophene intermediate.
  • Amide Coupling : Using carbodiimide coupling agents (e.g., EDC/HOBt) to link the cyanomethyl-thiophene to 2-methoxybenzamide .

Q. Characterization Methods :

TechniquePurposeExample Data from Analogs
IR Spectroscopy Confirm amide C=O (~1650 cm⁻¹) and nitrile (~2200 cm⁻¹)Evidence from thieno-pyrimidin benzamides
NMR (¹H/¹³C) Assign methoxy (-OCH₃ at δ ~3.8 ppm), thiophene protons, and cyano carbon (δ ~115 ppm)Similar assignments in sulpiride derivatives
Mass Spectrometry Verify molecular ion ([M+H]⁺) and fragmentation patternsESI-MS data for thiophene-benzamide hybrids

Q. How can crystallographic challenges in resolving this compound be addressed?

Answer: The compound’s flexibility (due to the thiophene-cyano group) and potential disorder require:

  • High-Resolution Data : Collect data at low temperature (e.g., 100 K) to minimize thermal motion .
  • Refinement Tools : Use SHELXL for restrained refinement, applying constraints to the thiophene ring and methoxy group .
  • Twinned Data Handling : Test for twinning using PLATON and refine with SHELXL’s TWIN/BASF commands .

Q. Example Refinement Parameters :

ParameterValue (Analog Example)Source
R-factor< 0.05
CCDC Deposition1983315

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?

Answer: Contradictions (e.g., unexpected NMR shifts) may arise from:

  • Tautomerism : The cyano-thiophene group may adopt multiple conformers. Use VT-NMR (variable temperature) to study dynamic behavior .
  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-induced shifts .
  • X-ray Validation : Cross-check with crystallographic data to confirm dominant conformers .

Case Study : In sulpiride analogs, methoxy group shielding varied by 0.3 ppm depending on solvent .

Q. What computational strategies predict the pharmacological activity of this compound?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., dopamine receptors, based on structural similarity to sulpiride ).
  • QSAR Models : Corrogate thiophene-cyano substituent effects with logP and polar surface area .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .

Q. Key Parameters :

ParameterTarget Range (Analog Data)Source
logP 2.5–3.5 (optimal for CNS penetration)
TPSA 70–90 Ų

Q. How to design SAR studies for this compound analogs?

Answer: Focus on modular modifications:

  • Thiophene Substitution : Replace 3-thiophene with 2-thiophene (see for steric effects) .
  • Methoxy Group : Replace with ethoxy or hydroxyl to study electronic effects (analogous to sulpiride vs. desmethoxyfallypride ).
  • Cyano Group : Substitute with nitro or amide to alter H-bonding capacity .

Q. Experimental Design :

  • Library Synthesis : Use parallel synthesis (e.g., 96-well plates) with varying substituents.
  • Bioassays : Screen against receptor panels (e.g., GPCRs) using radioligand binding assays .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Answer:

  • Purification : The compound’s low solubility requires chromatography (e.g., reverse-phase HPLC) or recrystallization from DCM/hexane .
  • Yield Optimization : Improve cyanomethylation step using phase-transfer catalysts (e.g., TBAB) .
  • Stability Testing : Monitor degradation under light/humidity via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. Scaled-Up Protocol :

StepConditions (Analog Example)Yield
CyanomethylationKCN, THF, 0°C → RT, 12 h65%
Amide CouplingEDC, HOBt, DMF, 24 h80%

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